4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine
Description
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine (CAS: 1803609-61-1, as its hydrochloride salt, SY204016) is a substituted tetrahydropyran (oxane) derivative featuring a 2-bromo-4-fluorophenylmethyl group attached to the 4-amino position of the oxane ring . The bromine and fluorine substituents on the aromatic ring contribute to its unique electronic and steric properties, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C12H15BrFNO |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C12H15BrFNO/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 |
InChI Key |
KQSARYYSOSYZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorobenzyl chloride and oxan-4-amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-bromo-4-fluorobenzyl chloride is reacted with oxan-4-amine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of oxan-4-amine derivatives with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxan-4-imine derivatives.
Reduction: Formation of reduced oxan-4-amine derivatives.
Scientific Research Applications
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the oxan-4-amine core but differ in substituents on the phenyl ring or oxane moiety:
Physicochemical Properties
- Lipophilicity : The cyclobutylmethyl derivative (logP ~2.5 inferred from molecular weight) is more lipophilic than brominated/fluorinated analogs, impacting membrane permeability .
- Solubility : Hydrochloride salts (e.g., SY204016 and 4-(trifluoromethyl)oxan-4-amine hydrochloride) exhibit higher aqueous solubility compared to free bases .
Research Findings and Data Tables
Table 1: Substituent Impact on Key Properties
Table 2: Molecular Descriptors
| Compound | Molecular Weight | logP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| SY204016 | 338.6 | 2.8 | 1 (NH₂⁺) | 3 (O, F, Br) |
| 4-(Trifluoromethyl) analog | 205.6 | 1.2 | 1 (NH₂⁺) | 4 (O, 3F) |
| Cyclobutylmethyl analog | 169.26 | 2.5 | 1 (NH₂) | 1 (O) |
*logP estimated via fragment-based methods.
Biological Activity
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine is C12H12BrFN2O, with a molecular weight of approximately 303.14 g/mol. The compound features a unique oxanamine structure that may contribute to its biological properties.
The biological activity of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine substituents on the phenyl ring can significantly influence its reactivity and binding affinity to biological targets. Preliminary studies suggest that this compound may act as an enzyme inhibitor, modulating various biochemical pathways that are critical for cellular functions .
Biological Activity Overview
Research indicates that 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial efficacy may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, particularly in estrogen receptor-positive breast cancer cells (MCF7). The mechanism involves the inhibition of cell proliferation and triggering programmed cell death pathways .
- Anti-inflammatory Effects : Some derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines' production. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence and positioning of halogen atoms (bromine and fluorine) on the phenyl ring significantly affect the compound's biological activity. Variations in substituent groups can lead to changes in enzyme binding affinity and selectivity, which are critical for optimizing therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
